molecular formula C10H12N2O3 B1300318 N-(2-Amino-phenyl)-succinamic acid CAS No. 83549-10-4

N-(2-Amino-phenyl)-succinamic acid

Cat. No. B1300318
CAS RN: 83549-10-4
M. Wt: 208.21 g/mol
InChI Key: PXKDLCISTGCYEV-UHFFFAOYSA-N
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Description

“N-(2-Amino-phenyl)-succinamic acid” would be a compound consisting of a succinamic acid group (a derivative of succinic acid where one of the -OH groups has been replaced with an -NH2 group) and a 2-amino-phenyl group (a phenyl group with an -NH2 group at the 2nd position) attached together .


Synthesis Analysis

While specific synthesis methods for “N-(2-Amino-phenyl)-succinamic acid” are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines . The synthesis could potentially involve the reaction of 2-aminophenylamine with succinic anhydride .


Molecular Structure Analysis

The molecular structure would likely feature a succinamic acid backbone with a phenyl ring attached via a nitrogen atom. The phenyl ring would have an amino group at the 2nd position .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of amines and carboxylic acids. This could include acid-base reactions, formation of amides, esters, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, compounds with both amine and carboxylic acid groups could potentially form zwitterions and might have relatively high melting and boiling points due to strong intermolecular forces .

Scientific Research Applications

Metabolism and Biochemical Pathways

Aspartame, which yields a metabolite structurally related to N-(2-Amino-phenyl)-succinamic acid, is extensively studied for its metabolic pathways in both experimental animals and humans. The metabolites of aspartame, including aspartic acid, phenylalanine, and methanol, undergo various biochemical transformations. Notably, about 70% of aspartame's carbon is converted to CO2 in primates, illustrating the metabolic efficiency of its components. Aspartate, one of the aspartame metabolites, can transform into alanine via decarboxylation and can be further metabolized through the tricarboxylic acid cycle, contributing to the body's energy production mechanisms. This illustrates the biochemical versatility and the metabolic pathways of aspartame's constituents, which can be extrapolated to understand the bioactivity of structurally similar compounds like N-(2-Amino-phenyl)-succinamic acid (Ranney Re, Oppermann Ja, 1979).

Pharmacological Applications

The pharmacological applications of compounds structurally related to N-(2-Amino-phenyl)-succinamic acid have been explored, particularly in psychiatry. N-acetylcysteine (NAC), for instance, demonstrates the potential of amino acid derivatives in treating psychiatric disorders by modulating neurotropic, glutamatergic, and inflammatory pathways. This highlights the broader therapeutic potential of amino acid derivatives, including those related to N-(2-Amino-phenyl)-succinamic acid, in managing various psychiatric conditions (Dean O, Giorlando F, Berk M, 2011).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. As a general rule, the amine group could potentially form hydrogen bonds with other molecules, and the phenyl group could participate in π-π stacking interactions .

Future Directions

The future directions would depend on the specific properties and potential applications of the compound. Boronic acids, which are structurally similar to carboxylic acids, have found use in a variety of fields, including medicinal chemistry and materials science .

properties

IUPAC Name

4-(2-aminoanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKDLCISTGCYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355100
Record name N-(2-Amino-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-phenyl)-succinamic acid

CAS RN

83549-10-4
Record name N-(2-Amino-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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